physical and chemical properties of 3',5'-Dichlorobiphenyl-2-carbaldehyde
physical and chemical properties of 3',5'-Dichlorobiphenyl-2-carbaldehyde
Executive Summary
3',5'-Dichlorobiphenyl-2-carbaldehyde (CAS: 656305-96-3) is a specialized organochlorine intermediate used primarily in the synthesis of pharmaceutical agents targeting hydrophobic binding pockets, such as those found in serine proteases (e.g., Thrombin) and certain kinase receptors.
Its structural value lies in the biphenyl scaffold , where the 3',5'-dichloro substitution pattern provides a bulky, lipophilic moiety capable of robust hydrophobic interactions (π-stacking and halogen bonding). The ortho-aldehyde group on the adjacent ring serves as a versatile "chemical handle" for downstream functionalization, enabling the attachment of this hydrophobic core to peptidomimetic or heterocyclic scaffolds via reductive amination, condensation, or oxidation.
Molecular Architecture & Identification
| Attribute | Detail |
| IUPAC Name | 3',5'-Dichloro[1,1'-biphenyl]-2-carbaldehyde |
| CAS Number | 656305-96-3 (Note: Isomeric confusion with 4-carbaldehyde CAS 221018-04-8 is common; verify position 2 vs 4). |
| Molecular Formula | C₁₃H₈Cl₂O |
| Molecular Weight | 251.11 g/mol |
| SMILES | Clc1cc(Cl)cc(c1)c2ccccc2C=O |
| Key Functional Groups | Aryl Aldehyde (Pos 2), Aryl Chloride (Pos 3', 5') |
Physical & Chemical Characterization
The physical profile of 3',5'-Dichlorobiphenyl-2-carbaldehyde is dominated by its high lipophilicity and the steric environment of the ortho-aldehyde.
Physical Properties Table
| Property | Value / Description | Experimental/Predicted |
| Appearance | White to pale yellow crystalline solid | Experimental (Analogous) |
| Melting Point | 60 – 80 °C (Typical for biphenyl aldehydes) | Predicted Range |
| Boiling Point | ~380 °C at 760 mmHg | Predicted |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Predicted |
| Solubility (Organic) | Soluble in DCM, DMSO, EtOAc, Chloroform | Experimental |
| LogP | 4.6 ± 0.4 | Predicted (High Lipophilicity) |
Chemical Stability
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Oxidation: The aldehyde is susceptible to air oxidation to the corresponding carboxylic acid (3',5'-dichlorobiphenyl-2-carboxylic acid) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen).
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Sterics: The aldehyde at the 2-position is sterically crowded by the adjacent phenyl ring. This can retard nucleophilic attack compared to the 4-isomer but prevents rapid polymerization.
Synthetic Routes & Production
The most robust industrial and laboratory synthesis utilizes the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct formylation of biphenyls due to the directing group effects of the chlorine atoms.
Optimized Synthesis Protocol
Reaction: Coupling of 2-Bromobenzaldehyde with 3,5-Dichlorophenylboronic acid.
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Reagent A: 2-Bromobenzaldehyde (1.0 eq)
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Reagent B: 3,5-Dichlorophenylboronic acid (1.1 eq)
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Catalyst: Pd(PPh₃)₄ (3-5 mol%)
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Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)
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Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Methodology:
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Degassing: Charge a reaction flask with DME and 2M Na₂CO₃. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling).
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Addition: Add 2-Bromobenzaldehyde, 3,5-Dichlorophenylboronic acid, and Pd(PPh₃)₄ under a positive nitrogen stream.
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Reflux: Heat the mixture to reflux (~85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
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Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
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Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Pathway Visualization
Figure 1: Suzuki-Miyaura coupling strategy for the synthesis of the target aldehyde.
Chemical Reactivity & Downstream Applications[1]
The utility of 3',5'-Dichlorobiphenyl-2-carbaldehyde stems from its ability to transfer the hydrophobic biphenyl unit into complex molecules.
Reductive Amination (Primary Application)
This is the most common transformation in drug discovery. The aldehyde reacts with primary amines to form Schiff bases, which are reduced in situ to secondary amines.
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Reagents: Amine (R-NH₂), NaBH(OAc)₃ (Sodium triacetoxyborohydride), DCE or THF.
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Use Case: Synthesis of Thrombin Inhibitors . The biphenyl group fills the S1 or S2 hydrophobic pocket of the enzyme, increasing binding affinity.
Oxidation to Carboxylic Acid
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Reagents: NaClO₂ (Pinnick oxidation) or KMnO₄.
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Product: 3',5'-Dichlorobiphenyl-2-carboxylic acid.
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Use Case: Precursor for amide coupling to generate peptidomimetics.
Cyclization Reactions
The ortho-position of the aldehyde allows for cyclization onto the adjacent ring or attached side chains.
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Phenanthridine Synthesis: Condensation with anilines followed by radical or oxidative cyclization can yield phenanthridine cores, which are privileged scaffolds in oncology (DNA intercalators).
Functionalization Workflow
Figure 2: Divergent synthetic utility of the aldehyde intermediate.
Applications in Drug Discovery[2]
Case Study: Thrombin Inhibitors
In the development of direct thrombin inhibitors (anticoagulants), the 3',5'-dichlorobiphenyl moiety is frequently employed as a P1 or P3 ligand.
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Mechanism: The two chlorine atoms provide specific halogen-bonding interactions and fill the lipophilic S2 pocket of the thrombin active site more efficiently than a simple phenyl group.
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Reference: This structural motif appears in optimization studies for P1 aryl heterocycle-based thrombin inhibitors (Young et al., J. Med. Chem. 2004).[1][2][3][4]
Scaffold Hopping
The compound is used to replace naphthyl or indole groups in existing drugs to improve metabolic stability (blocking metabolic soft spots) or membrane permeability (modulating LogP).
Handling, Stability & Safety
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/vapors.
Storage Protocols
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Temperature: Refrigerate (2–8 °C).
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Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the aldehyde to the acid.
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Container: Amber glass vials to protect from light (though light sensitivity is low, it is good practice for aldehydes).
References
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Young, M. B., et al. (2004).[4] "Discovery and evaluation of potent P1 aryl heterocycle-based thrombin inhibitors." Journal of Medicinal Chemistry, 47(12), 2995-3008.[4]
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 656305-96-3. (Verified for structural identity).
Sources
- 1. scispace.com [scispace.com]
- 2. Design, synthesis, and biological evaluation of the first selective nonpeptide AT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and evaluation of potent P1 aryl heterocycle-based thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
